molecular formula C18H18ClN3O5S B4011737 4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide

4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide

Cat. No.: B4011737
M. Wt: 423.9 g/mol
InChI Key: IWAKMZLYDOVMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with chloro, cyclopentylsulfamoyl, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Amidation: The formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitrophenyl isocyanate: Shares the chloro and nitrophenyl groups but differs in the functional groups attached to the benzene ring.

    4-chloro-3-nitrobenzoic acid: Similar in having chloro and nitro substituents but differs in the presence of a carboxylic acid group.

Uniqueness

4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of the cyclopentylsulfamoyl group, in particular, may impart unique steric and electronic effects that differentiate it from other similar compounds.

Properties

IUPAC Name

4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S/c19-14-10-9-12(11-17(14)28(26,27)21-13-5-1-2-6-13)18(23)20-15-7-3-4-8-16(15)22(24)25/h3-4,7-11,13,21H,1-2,5-6H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAKMZLYDOVMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-3-(cyclopentylsulfamoyl)-N-(2-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.